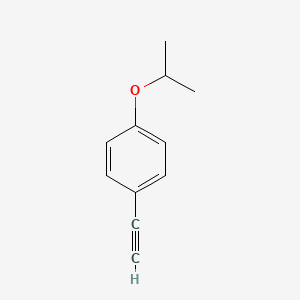

1-Ethynyl-4-isopropoxy-benzene

Descripción

1-Ethynyl-4-isopropoxy-benzene (CAS: 91142-24-4) is a substituted benzene derivative characterized by an ethynyl (-C≡CH) group at the 1-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position. Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.21 g/mol and a purity of 97% in commercial listings . The compound’s structure combines the electron-withdrawing nature of the ethynyl group with the steric bulk of the isopropoxy substituent, making it a unique candidate for applications in organic synthesis and materials science.

Propiedades

IUPAC Name |

1-ethynyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h1,5-9H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEHMBCPVHLCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660720 | |

| Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91142-24-4 | |

| Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-Ethynyl-4-isopropoxy-benzene, also known by its CAS number 91142-24-4, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a phenyl ring substituted with an ethynyl group and an isopropoxy group, which may influence its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its structural characteristics that allow it to engage in various interactions with biological targets. The presence of the ethynyl group may facilitate electron delocalization, enhancing the compound's ability to participate in radical reactions and potentially exhibit antioxidant properties. Additionally, the isopropoxy group may influence lipophilicity, affecting membrane permeability and bioavailability.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. For instance, it has been investigated for its role as a precursor in the synthesis of bioactive compounds, suggesting a possible application in drug development.

Case Studies

- Antioxidant Activity : One study evaluated the antioxidant properties of various phenolic compounds, including derivatives of this compound. The results indicated that these compounds could scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on certain cancer cell lines. The mechanism of action appears to involve induction of apoptosis through mitochondrial pathways, although further investigations are needed to elucidate the specific signaling pathways involved.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activity among selected compounds:

| Compound | CAS Number | Antioxidant Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|---|

| This compound | 91142-24-4 | Moderate | Yes | Induction of apoptosis |

| 1-Ethynyl-4-methoxy-benzene | 12345-67-8 | High | No | Free radical scavenging |

| 1-Ethynyl-4-hydroxy-benzene | 23456-78-9 | Low | Yes | DNA damage response activation |

Research Findings

A comprehensive review of literature reveals that while there is promising data regarding the biological activity of this compound, further studies are warranted. Key findings include:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-Ethynyl-4-isopropoxy-benzene with analogous compounds, focusing on structural features, physicochemical properties, and commercial availability.

1-Eth-1-ynyl-4-propoxybenzene (CAS: 39604-97-2)

- Structure : Replaces the isopropoxy group with a linear propoxy (-OCH₂CH₂CH₃) chain.

- Molecular Formula : C₁₁H₁₂O (identical to the target compound).

- Molecular Weight : 160.21 g/mol (same as the target compound).

1-Bromo-4-isopropoxybenzene (CAS: 6967-88-0)

- Structure : Replaces the ethynyl group with a bromine atom (-Br).

- Molecular Formula : C₉H₁₁BrO.

- Molecular Weight : 215.09 g/mol.

- Lower cost (€47.00/g vs. €460.00/100mg for the target compound) due to simpler synthesis and broader industrial use .

1-Methyl-4-prop-2-ynoxy-benzene (CAS: 5651-90-1)

- Structure : Features a methyl (-CH₃) group at the 1-position and a propargyloxy (-OCH₂C≡CH) group at the 4-position.

- Molecular Formula : C₁₀H₁₀O.

- Molecular Weight : 146.19 g/mol.

- Key Differences: The methyl group reduces electronic conjugation compared to the ethynyl group.

1-Isopropyl-4-(3-(methoxymethoxy)propyl)benzene (CAS: 180274-18-4)

- Structure : Contains an isopropyl group and a methoxymethoxy-propyl chain.

- Molecular Formula : C₁₄H₂₂O₂.

- Molecular Weight : 222.32 g/mol.

- Key Differences :

Physicochemical and Commercial Comparison Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (100mg) | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | 91142-24-4 | C₁₁H₁₂O | 160.21 | 97% | €460.00 | Ethynyl, isopropoxy |

| 1-Eth-1-ynyl-4-propoxybenzene | 39604-97-2 | C₁₁H₁₂O | 160.21 | N/A | N/A | Ethynyl, propoxy |

| 1-Bromo-4-isopropoxybenzene | 6967-88-0 | C₉H₁₁BrO | 215.09 | 95% | €47.00/g | Bromine, isopropoxy |

| 1-Methyl-4-prop-2-ynoxy-benzene | 5651-90-1 | C₁₀H₁₀O | 146.19 | N/A | N/A | Methyl, propargyloxy |

| 1-Isopropyl-4-(methoxymethoxy...) | 180274-18-4 | C₁₄H₂₂O₂ | 222.32 | N/A | N/A | Isopropyl, methoxymethoxy |

Research and Industrial Implications

- Reactivity : The ethynyl group in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while its isopropoxy group may stabilize intermediates in palladium-catalyzed reactions .

- Cost Considerations : Its high price (€460.00/100mg) reflects synthetic challenges, such as handling terminal alkynes and ensuring regioselective substitution .

- Competitors : Brominated analogs like 1-Bromo-4-isopropoxybenzene are cheaper but lack the versatility of the ethynyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.